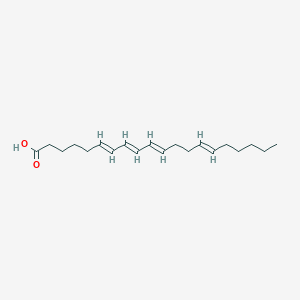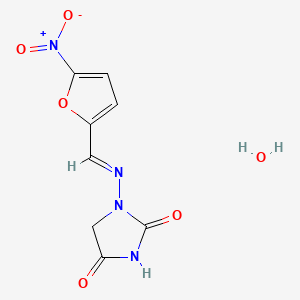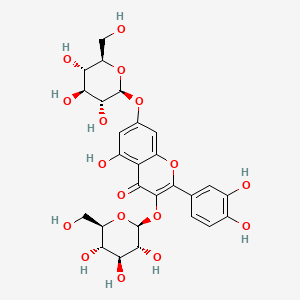
Quercetin 3,7-diglucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3,7-diglucoside is an antioxidant that can be obtained from the leaves of Ficus carica L . It has a molecular formula of C27H30O17 .
Synthesis Analysis
The synthesis of Quercetin 3,7-diglucoside involves a biocatalytic process. The onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum forms a circulatory system to produce quercetin-3,4 ′-O-diglucoside from quercetin .Molecular Structure Analysis
The molecular structure of Quercetin 3,7-diglucoside is defined by its molecular formula C27H30O17. It has an average mass of 626.517 Da and a monoisotopic mass of 626.148315 Da .Chemical Reactions Analysis
Quercetin 3,7-diglucoside has been studied for its antioxidant properties. It has been found to have a significant effect on α-glucosidase and glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .Physical And Chemical Properties Analysis
Quercetin 3,7-diglucoside has a molecular formula of C27H30O17, an average mass of 626.517 Da, and a monoisotopic mass of 626.148315 Da .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Quercetin 3,7-diglucoside, a form of quercetin, exhibits potent antioxidant activities. It acts as a free radical scavenger, impacting glutathione levels, enzymatic activity, and signal transduction pathways related to oxidative stress (Dong Xu et al., 2019). Additionally, the glycosylation of quercetin enhances its bioavailability and interaction with liposome membranes, playing a role in antioxidative and anti-inflammatory actions (P. Strugała et al., 2017).
Cancer Prevention and Therapeutic Potential
Research suggests that quercetin 3,7-diglucoside may play a role in cancer prevention. It interacts with molecular targets relevant to cancer, modulating signal transduction pathways associated with inflammation and carcinogenesis (A. Murakami et al., 2008). Further studies indicate quercetin derivatives have significant anticancer activity, influenced by the type and position of the substituent group (Abd. Kakhar Umar et al., 2021).
Neuroprotective Effects
Quercetin 3,7-diglucoside shows promising neuroprotective effects. A study demonstrated its role in promoting cell survival and decreasing apoptosis in human striatal precursor cells under nutrient deprivation, suggesting its potential in treating neurodegenerative disorders (E. Sarchielli et al., 2018).
Intestinal Absorption and Metabolism
Quercetin glycosides, including quercetin 3,7-diglucoside, undergo specific intestinal absorption and metabolism processes. They are subject to deglycosidation and absorption in the small intestine, involving interactions with glucose transport systems and subsequent metabolic conversion (K. Murota & J. Terao, 2003).
Biological Activity and Molecular Interactions
The biological activity of quercetin glucuronides, derivatives of quercetin glycosides, depends on their conjugation position. They retain some biological activity, influencing enzymes like xanthine oxidase and lipoxygenase, thus contributing to their health effects (A. Day et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quercetin 3,7-diglucoside has shown potential in the treatment of type 2 diabetes mellitus (DM) and its complications. Future research is needed to better understand inter-individual and temporal variation in plasma quercetin phase-2 conjugates, their mechanisms of action including deglucuronidation and desulfation both in vitro and in vivo, tissue accumulation and washout, as well as potential for synergy or antagonism with other quercetin metabolites and metabolites of other dietary phytochemicals .
Propiedades
Número CAS |
6892-74-6 |
|---|---|
Fórmula molecular |
C27H30O17 |
Peso molecular |
626.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |
Clave InChI |
BNSCASRSSGJHQH-DEFKTLOSSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Otros números CAS |
6892-74-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




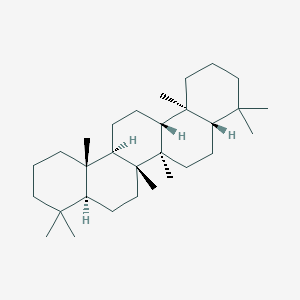

![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)
![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)
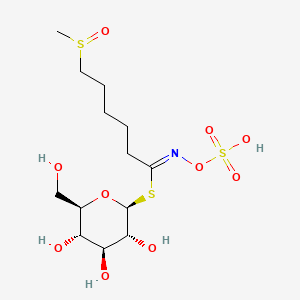
![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)
![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)
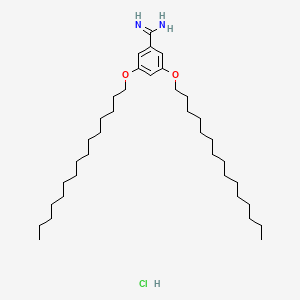
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)
